![molecular formula C23H26F3N3O4 B2500371 4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid CAS No. 1354448-64-8](/img/structure/B2500371.png)
4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid is a useful research compound. Its molecular formula is C23H26F3N3O4 and its molecular weight is 465.473. The purity is usually 95%.
BenchChem offers high-quality 4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heat Shock Protein 90 Inhibition
This compound is involved in the synthesis of novel heat shock protein 90 (Hsp90) inhibitors. Hsp90 inhibitors, like the one synthesized from this compound, exhibit good inhibition against Hsp90α, a protein implicated in cancer cell survival and proliferation. Such inhibitors are valuable in the development of anticancer therapies (Wang Xiao-long, 2011).
Antitumor Agents
This compound also forms the basis for the development of antitumor agents. A novel class of Hsp90 inhibitors derived from this compound has demonstrated strong binding affinity to Hsp90. These inhibitors have shown nanomolar antiproliferative activity across multiple cancer cell lines, supporting their potential as effective antitumor agents (K. Huang et al., 2009).
HIV Entry Inhibition
Another significant application is in the context of HIV research. One derivative of this compound, 873140, acts as a potent noncompetitive allosteric antagonist of the CCR5 receptor. This antagonism is significant in the context of HIV-1 entry into cells, making compounds derived from this chemical valuable in the development of new HIV treatments (C. Watson et al., 2005).
Chemical Synthesis and Characterization
This compound is also used in the synthesis and characterization of various other chemical entities. Its derivatives are crucial in exploring new reactions and synthesizing novel compounds with potential pharmaceutical applications. For instance, it has been used in the synthesis of new classes of cyclic dipeptidyl ureas and other complex organic molecules (M. Sañudo et al., 2006).
Enzymatic and Chemoenzymatic Synthesis
The compound is also involved in chemoenzymatic synthesis processes. It has been used in the stereoselective synthesis of optically active intermediates, which are important in the pharmaceutical industry. Such processes demonstrate the compound's utility in creating specific enantiomers of pharmacologically relevant molecules (Z. Caliskan et al., 2015).
Propriétés
IUPAC Name |
4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O4/c1-22(2)10-17-19(18(31)11-22)20(23(24,25)26)28-29(17)13-5-8-15(21(32)33)16(9-13)27-12-3-6-14(30)7-4-12/h5,8-9,12,14,27,30H,3-4,6-7,10-11H2,1-2H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDERFYDXQKXIAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)O)NC4CCC(CC4)O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.